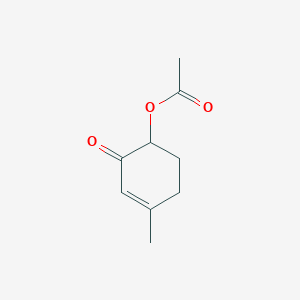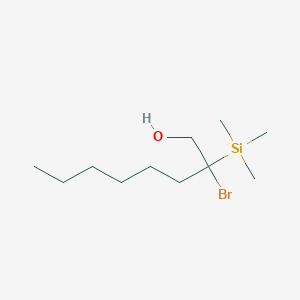
2-Bromo-2-(trimethylsilyl)octan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-2-(trimethylsilyl)octan-1-OL: is an organic compound that belongs to the class of alcohols It is characterized by the presence of a bromine atom and a trimethylsilyl group attached to an octane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-2-(trimethylsilyl)octan-1-OL typically involves the bromination of 2-(trimethylsilyl)octan-1-OL. This can be achieved using bromine (Br2) or other brominating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified using techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-2-(trimethylsilyl)octan-1-OL undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide ions, leading to the formation of different alcohols.
Oxidation Reactions: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction Reactions: The compound can be reduced to form alkanes or other reduced products.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed:
Substitution Reactions: Formation of different alcohols or ethers.
Oxidation Reactions: Formation of ketones or aldehydes.
Reduction Reactions: Formation of alkanes or other reduced compounds.
Scientific Research Applications
2-Bromo-2-(trimethylsilyl)octan-1-OL has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-2-(trimethylsilyl)octan-1-OL involves its interaction with molecular targets through its functional groups. The bromine atom and the hydroxyl group can participate in various chemical reactions, leading to the formation of different products. The trimethylsilyl group provides stability and influences the reactivity of the compound. The exact molecular pathways and targets depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
2-Bromo-2-methylpropan-1-OL: Similar structure with a methyl group instead of a trimethylsilyl group.
2-Bromo-2-phenylpropan-1-OL: Contains a phenyl group instead of a trimethylsilyl group.
2-Bromo-2-(trimethylsilyl)butan-1-OL: Shorter carbon chain compared to 2-Bromo-2-(trimethylsilyl)octan-1-OL.
Uniqueness: this compound is unique due to the presence of the trimethylsilyl group, which imparts specific chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Properties
CAS No. |
63408-34-4 |
|---|---|
Molecular Formula |
C11H25BrOSi |
Molecular Weight |
281.30 g/mol |
IUPAC Name |
2-bromo-2-trimethylsilyloctan-1-ol |
InChI |
InChI=1S/C11H25BrOSi/c1-5-6-7-8-9-11(12,10-13)14(2,3)4/h13H,5-10H2,1-4H3 |
InChI Key |
ACDMUSKDAKNUKT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CO)([Si](C)(C)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


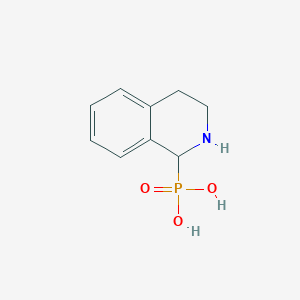
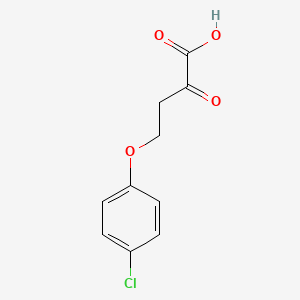
![Benzene, 1-methyl-4-[(phenylethynyl)thio]-](/img/structure/B14507644.png)
![2,2'-{Sulfanediylbis[(2,5-dibromo-4,1-phenylene)oxy]}di(ethan-1-ol)](/img/structure/B14507653.png)
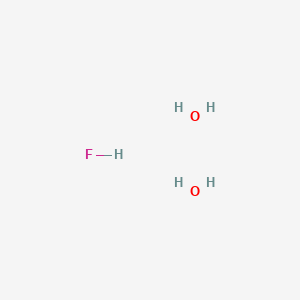
![Bis[2-(4-phenylpiperazin-1-yl)ethyl] 2-amino-4,6-dimethyl-3-oxo-3H-phenoxazine-1,9-dicarboxylate](/img/structure/B14507666.png)
![[1-Methoxy-2-(2-phenylcyclopenten-1-yl)cyclopentyl]benzene](/img/structure/B14507678.png)
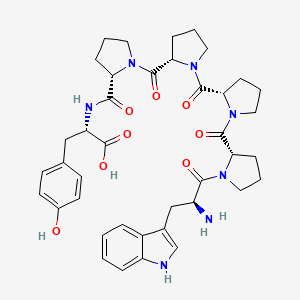

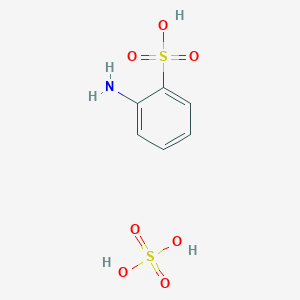
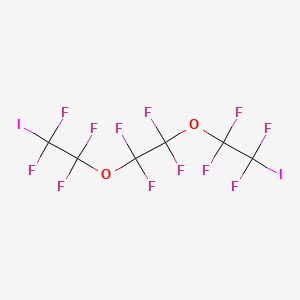
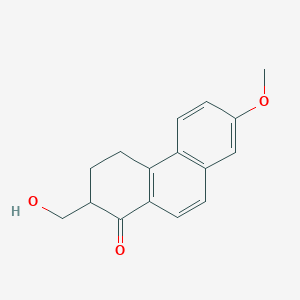
![2-[2-(Tridecafluorohexyl)-5,6-dihydropyrimidin-1(4H)-yl]ethan-1-ol](/img/structure/B14507708.png)
